molecular formula C22H20N4O B2687739 5-cinnamyl-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 895021-00-8

5-cinnamyl-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2687739
CAS No.: 895021-00-8
M. Wt: 356.429
InChI Key: TZZQLJCPXXVCEM-YRNVUSSQSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4(5H)-one family, a class of nitrogen-rich heterocycles with diverse pharmacological applications, including antitumor, antimicrobial, and antifungal activities . Its structure features:

  • Cinnamyl group at position 5: A propenylbenzene substituent that enhances π-π interactions and may improve binding to hydrophobic pockets in biological targets.
  • 2,3-Dimethylphenyl at position 1: A sterically hindered aromatic group that could influence metabolic stability and selectivity.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-5-[(E)-3-phenylprop-2-enyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c1-16-8-6-12-20(17(16)2)26-21-19(14-24-26)22(27)25(15-23-21)13-7-11-18-9-4-3-5-10-18/h3-12,14-15H,13H2,1-2H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZQLJCPXXVCEM-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC=CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)C/C=C/C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cinnamyl-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the reaction of 2,3-dimethylphenylhydrazine with cinnamyl ketone under acidic conditions to form the hydrazone intermediate. This intermediate then undergoes cyclization with formamide to yield the desired pyrazolo[3,4-d]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-cinnamyl-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anti-Inflammatory Activity

Research has shown that pyrazolo[3,4-d]pyrimidine derivatives possess significant anti-inflammatory properties. A study evaluated the anti-inflammatory effects of various synthesized compounds, including 5-cinnamyl-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. The results indicated that this compound exhibited a notable reduction in edema in animal models, demonstrating its potential as an anti-inflammatory agent.

Key Findings:

  • The compound demonstrated an IC50 value of 3.5 nM in COX-2 inhibition studies.
  • Its effectiveness was compared favorably against established anti-inflammatory drugs like celecoxib, indicating superior potency in certain assays .

Anticancer Potential

The compound has also been investigated for its anticancer effects. In vitro studies have shown that 5-cinnamyl-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can induce apoptosis in cancer cell lines.

Case Study Highlights:

  • In studies involving A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cell lines, the compound exhibited IC50 values ranging from 1.96 to 4.50 µM.
  • It was noted for its ability to inhibit key signaling pathways involved in cancer progression, including those related to tumor growth and metastasis .

Agricultural Applications

Emerging research suggests potential agricultural applications for this compound as a fungicide or herbicide. The molecular structure allows it to interact with biological systems in plants, potentially offering protective effects against specific pathogens.

Research Insights:

  • Patents have been filed regarding the use of similar pyrazolo compounds as agricultural agents, highlighting their efficacy in protecting crops from fungal infections .

Mechanistic Studies

Understanding the mechanisms of action is crucial for optimizing the use of this compound in therapeutic settings. Studies have focused on elucidating how 5-cinnamyl-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one modulates cellular pathways.

Mechanism Overview:

  • The compound appears to inhibit specific kinases involved in inflammatory responses and cancer cell proliferation.
  • It has been shown to affect the expression levels of pro-inflammatory cytokines and apoptotic markers in treated cells .

Mechanism of Action

The mechanism of action of 5-cinnamyl-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cell signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations :

  • Synthetic Flexibility : The target compound’s synthesis likely mirrors methods for analogs, such as acid-catalyzed condensation or cross-coupling reactions .
  • Catalyst Innovations: Green nanocatalysts (e.g., Preyssler-type Cs12H2[NaP5W30O110]) enable eco-friendly synthesis of pyrazolo[3,4-d]pyrimidinones , contrasting with traditional bases like sodium ethoxide .

Pharmacological Activity Comparisons

Key Observations :

  • Substituent Impact: Electron-Withdrawing Groups (e.g., nitro in ): May enhance reactivity but reduce solubility. Amino Groups (e.g., in ): Critical for antifungal activity, with methyl substituents outperforming benzyl.
  • Target Compound’s Potential: The cinnamyl group’s conjugated double bond could enhance binding to aromatic residues in enzymes, while the 2,3-dimethylphenyl group may reduce metabolic degradation.

Physicochemical and Structural Properties

Table 3: NMR and Solubility Data
Compound Name 1H NMR (δ, ppm) 19F NMR (δ, ppm) Solubility Reference
6-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1.48 (s, 9H), 7.17–8.21 (m) -115.15 Soluble in CDCl3, EtOAc
1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Not provided N/A Likely polar due to chloroethyl group

Key Observations :

  • Solubility Trends: tert-butyl and fluorophenyl groups () enhance solubility in organic solvents vs. polar groups (e.g., amino in ).
  • Target Compound : The cinnamyl group’s hydrophobicity may limit aqueous solubility, necessitating formulation strategies.

Biological Activity

5-Cinnamyl-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against cancer cell lines, and structural characteristics that contribute to its pharmacological properties.

Chemical Structure and Properties

The compound features a unique pyrazolo ring fused with a pyrimidine structure and is characterized by the presence of a cinnamyl group and a dimethylphenyl moiety. Its molecular formula is C22H20N4OC_{22}H_{20}N_{4}O with a molecular weight of 356.4 g/mol. The structural uniqueness may enhance its biological activity compared to other similar compounds due to variations in lipophilicity and binding affinity to biological targets .

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities primarily as cyclin-dependent kinase (CDK) inhibitors . CDKs are essential for regulating the cell cycle, and their inhibition can lead to apoptosis in cancer cells. The mechanism often involves:

  • Inducing apoptosis in cancer cells.
  • Altering cell cycle progression .
  • Binding affinity to CDK2 and related proteins, which has been confirmed through molecular docking studies .

Anticancer Activity

5-Cinnamyl-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has shown promising results against various cancer cell lines:

Cell LineIC50 Value (nM)Mechanism of Action
MCF-745 - 97CDK2 inhibition leading to apoptosis
HCT-1166 - 99Induction of cell cycle arrest
HepG-248 - 90Apoptosis and cell cycle modulation

These findings suggest that the compound may serve as a potent anticancer agent with selective toxicity towards tumor cells .

In Silico Studies

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate favorable pharmacokinetic properties for this compound. Molecular docking simulations have revealed critical interactions that facilitate its inhibitory effects on tumor proliferation .

Comparative Analysis with Related Compounds

Several structurally similar compounds have been evaluated for their biological activities. The following table summarizes some notable derivatives:

Compound NameStructureNotable Activity
1-tert-butyl-3-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineStructureCDK2 inhibitor
N-(2,5-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineStructurePotential therapeutic agent
1H-Pyrazolo(3,4-d)pyrimidin-4-oneStructureAnticancer activity

The unique substitution pattern of 5-cinnamyl-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one may enhance its biological activity compared to these derivatives .

Case Studies

Recent studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings. For instance:

  • A study demonstrated that derivatives similar to 5-cinnamyl-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one effectively inhibited tumor growth in xenograft models.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-cinnamyl-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, and how do reaction parameters impact yield?

  • The compound can be synthesized via acid-catalyzed condensation of 5-amino-pyrazole-4-carboxamide derivatives with aromatic aldehydes. For example, green nanocatalysts like acidic cesium salt of Preyssler nanoparticles (Cs₁₂H₂[NaP₅W₃₀O₁₁₀]) enable high yields (~90%) under mild conditions, avoiding toxic reagents like HCl or polyphosphoric acid . Solvent-free or aqueous conditions (e.g., water with phase-transfer catalysts) also improve sustainability . Key parameters include temperature (reflux vs. room temperature), catalyst loading (5–10 mol%), and reaction time (2–5 hours).

Q. What analytical techniques are essential for structural confirmation of pyrazolo[3,4-d]pyrimidinone derivatives?

  • X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for unambiguous structural determination, particularly for verifying substituent positions and hydrogen bonding . NMR spectroscopy (¹H, ¹³C, DEPT, and HSQC) resolves regiochemical ambiguities, such as distinguishing between N1 and C5 substituents . Mass spectrometry (HRMS) and HPLC purity analysis (>98%) validate molecular weight and compound homogeneity .

Q. How are preliminary biological activities screened for pyrazolo[3,4-d]pyrimidinones?

  • Standard assays include:

  • Antifungal : Inhibition of Botrytis cinerea and Sclerotinia sclerotiorum at 10–50 mg/L, with IC₅₀ values calculated via microbroth dilution .
  • Anticancer : Dose-response testing against HCT-116 (colon) and MCF-7 (breast) cancer cell lines, with percent inhibition reported at 10–100 µM .
  • Enzymatic inhibition : Kinase or phosphodiesterase assays (e.g., PDE9A inhibition) using fluorescence polarization or radiometric methods .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazolo[3,4-d]pyrimidinone synthesis be addressed?

  • Regioselectivity is controlled by aza-Wittig reactions or tandem annulation strategies. For example, iminophosphorane intermediates react with isocyanates to selectively form 6-arylamino derivatives . Computational modeling (DFT or MD simulations) predicts steric and electronic effects of substituents, guiding reagent selection .

Q. What strategies resolve contradictions in biological activity data across derivatives?

  • Structure-activity relationship (SAR) studies correlate substituent effects with activity. For instance:

  • C5 aryl groups : Electron-withdrawing substituents (e.g., Cl, F) enhance antifungal activity by 30–50% compared to electron-donating groups (e.g., OMe) .
  • N1 alkylation : Methyl or cinnamyl groups improve solubility and bioavailability, critical for in vivo efficacy .
    • Meta-analysis of dose-response curves and enzymatic assay conditions (e.g., ATP concentration in kinase assays) identifies outliers due to experimental variability .

Q. How can computational tools optimize pyrazolo[3,4-d]pyrimidinone derivatives for target engagement?

  • Molecular docking (AutoDock Vina, Glide) predicts binding modes to targets like VEGF receptors or ALDH1A .
  • QSAR models using Hammett constants or LogP values correlate physicochemical properties (e.g., lipophilicity) with IC₅₀ values .
  • ADMET prediction (SwissADME) prioritizes derivatives with favorable pharmacokinetic profiles .

Q. What experimental designs mitigate challenges in scaling synthesis for preclinical studies?

  • Catalyst recyclability : Preyssler nanoparticles retain >85% activity after 5 cycles, reducing costs .
  • Purification : Flash chromatography (silica gel) or recrystallization (EtOH/H₂O) ensures >95% purity .
  • Process optimization : DoE (Design of Experiments) identifies critical parameters (e.g., stoichiometry, solvent ratio) for reproducibility .

Methodological Considerations Table

ParameterBasic ApproachAdvanced OptimizationEvidence ID
Synthesis Yield Traditional HCl/acetic acid (~50% yield)Preyssler nanocatalyst (~90% yield)
Structural Analysis ¹H NMR, IRX-ray + SHELXL refinement, HSQC NMR
Biological Screening Agar diffusion (antifungal)Microbroth dilution (IC₅₀), flow cytometry
SAR Analysis Substituent variation (e.g., Me vs. PhCH₂)DFT-guided substituent design

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